molecular formula C10H13N B033674 2-[(E)-pent-1-enyl]pyridine CAS No. 103030-59-7

2-[(E)-pent-1-enyl]pyridine

Cat. No.: B033674
CAS No.: 103030-59-7
M. Wt: 147.22 g/mol
InChI Key: QUBGFUVITBEKID-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-Pent-1-enyl]pyridine is an organic compound featuring a pyridine ring substituted with a pentenyl chain in the E-configuration at the 2-position. The (E)-stereochemistry indicates that the higher-priority groups on the double bond (between C1 and C2 of the pentenyl chain) are on opposite sides.

Properties

CAS No.

103030-59-7

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-[(E)-pent-1-enyl]pyridine

InChI

InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h4-9H,2-3H2,1H3/b7-4+

InChI Key

QUBGFUVITBEKID-QPJJXVBHSA-N

SMILES

CCCC=CC1=CC=CC=N1

Isomeric SMILES

CCC/C=C/C1=CC=CC=N1

Canonical SMILES

CCCC=CC1=CC=CC=N1

Synonyms

Pyridine, 2-(1-pentenyl)- (6CI)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-pent-1-enyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-[(E)-pent-1-enyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can coordinate with metal centers, influencing the activity of metalloenzymes. Additionally, the pentenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Double Bond Position in the Pentenyl Chain

The position of the double bond in the pentenyl chain significantly alters molecular properties. For example:

  • 2-[(E)-Pent-1-enyl]pyridine : Double bond between C1 and C2.
  • 2-[(E)-Pent-3-enyl]pyridine (Streptopyridine E) : Double bond between C3 and C3. Synthesized via coupling of (E)-3-pentenylmagnesium bromide with 2-chloropyridine under Fürstner conditions .
  • 2-[(E)-Pent-2-enyl]pyridine : Double bond between C2 and C3.

Key Differences :

  • Mass Spectra : The mass spectra of 2-(pent-1-enyl)pyridine and 2-(pent-2-enyl)pyridine differ significantly from streptopyridine E (pent-3-enyl isomer), indicating distinct fragmentation patterns due to double bond positioning .
  • Synthetic Accessibility : The pent-3-enyl isomer is synthesized using iron(III) acetylacetonate catalysis, while other isomers may require alternative methods.

Substituent Effects on the Pyridine Ring

Substituents on the pyridine ring influence electronic properties and reactivity:

2-(4-Chlorophenyl)acetic Acid–Pyridine Derivatives
  • Example: 2-(4-Chlorophenyl)acetic acid–2-{(E)-[(E)-2-(2-pyridylmethylidene)hydrazin-1-ylidene]methyl}pyridine.
  • Structural Features :
    • Carboxylic acid and hydrazine-ylidene groups form O–H⋯N hydrogen bonds, stabilizing the crystal lattice .
    • Bond distances (e.g., C5–C6 = 1.390 Å, C8–C7 = 1.125 Å) and angles (e.g., C8–C7–C1 = 112.0°) differ from this compound due to substituent bulk .
4-[(E)-1-Methyl-2-(4-Nitrophenyl)ethenyl]pyridine
  • Features a nitro group on the ethenyl substituent.
  • Impact : The electron-withdrawing nitro group reduces electron density on the pyridine ring, enhancing electrophilic substitution reactivity compared to the alkyl-substituted this compound .

Functional Group Modifications

2-(Chloromethyl)pyridine Hydrochloride
  • Contains a chloromethyl group (–CH2Cl) at the 2-position.
  • Key Differences :
    • Higher reactivity in nucleophilic substitution due to the labile Cl atom.
    • Toxicity profile: Causes skin/eye irritation and neurotoxic effects, unlike the less reactive pentenyl derivative .
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium Iodide
  • A cationic pyridinium derivative with a methoxy-substituted ethenyl group.
  • Crystal Structure: Forms hydrogen bonds via C–H⋯I interactions, contrasting with the non-ionic this compound .

Physical Properties

Compound Boiling Point (°C) Solubility Molecular Weight (g/mol)
This compound ~200–220 (est.) Moderate in organic solvents 147.21
2-(4-Chlorophenyl)acetic acid–pyridine derivative N/A Low in water 380.83
Streptopyridine E N/A Lipophilic 147.21

Note: Data estimated based on structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.